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Compound of Interest

Compound Name: (4-Ethyloctyl)(methyl)amine

CAS No.: 1272935-67-7

Cat. No.: B2873466 Get Quote

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation

of analytical methods is paramount to ensure data integrity, product quality, and regulatory

compliance. This guide provides an in-depth, objective comparison of an analytical method's

performance across multiple laboratories for the measurement of (4-Ethyloctyl)
(methyl)amine, a hypothetical novel compound of interest. The principles and methodologies

detailed herein are grounded in internationally recognized validation standards, offering a

framework for establishing a robust and reliable analytical procedure.

The accurate quantification of specific chemical entities is a critical aspect of drug

development. Method validation provides documented evidence that a procedure is suitable for

its intended purpose[1]. This inter-laboratory study was designed to assess the reproducibility

and reliability of a developed analytical method for (4-Ethyloctyl)(methyl)amine, ensuring its

suitability for routine use in a quality control environment.

Experimental Design: A Multi-Laboratory Approach
To comprehensively evaluate the method's performance, a collaborative study was initiated

involving three independent laboratories (designated Lab A, Lab B, and Lab C). Each

laboratory was provided with the same analytical protocol, reference standards, and a batch of

simulated pharmaceutical matrix (placebo). The study was designed to assess key validation

parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1)

guidelines[1][2].
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The core validation characteristics examined in this study include:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components.

Linearity and Range: The capacity to elicit results that are directly proportional to the

concentration of the analyte in the sample over a defined range[3].

Accuracy: The closeness of agreement between the value which is accepted either as a

conventional true value or an accepted reference value and the value found.

Precision: The degree of agreement among individual test results when the procedure is

applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two

levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over

a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations:

different days, different analysts, different equipment, etc.[4]

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected

but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be

quantitatively determined with suitable precision and accuracy.

The overall workflow of this inter-laboratory validation study is depicted in the following

diagram:
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Phase 1: Preparation

Phase 2: Execution (Labs A, B, C)

Phase 3: Data Analysis & Reporting
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Caption: Workflow of the Inter-laboratory Validation Study.
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Analytical Methodology: A Step-by-Step Protocol
The selected analytical method for the quantification of (4-Ethyloctyl)(methyl)amine is High-

Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This

technique was chosen for its high sensitivity and selectivity, which are crucial for analyzing

complex matrices.

Experimental Protocol
Standard and Sample Preparation:

A stock solution of (4-Ethyloctyl)(methyl)amine reference standard was prepared in

methanol at a concentration of 1 mg/mL.

Calibration standards were prepared by serial dilution of the stock solution to

concentrations ranging from 1 ng/mL to 1000 ng/mL.

Quality control (QC) samples were prepared by spiking the simulated pharmaceutical

matrix with the analyte at three concentration levels: low (5 ng/mL), medium (50 ng/mL),

and high (500 ng/mL).

Extraction Procedure:

To 1 mL of each sample (calibration standards and QC samples), 100 µL of an internal

standard solution (a structurally similar compound not present in the matrix) was added.

Protein precipitation was performed by adding 2 mL of acetonitrile.

The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10

minutes.

The supernatant was transferred to a clean tube and evaporated to dryness under a

stream of nitrogen.

The residue was reconstituted in 100 µL of the mobile phase.

HPLC-MS Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion

transitions for the analyte and the internal standard.

The analytical workflow is illustrated in the diagram below:
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Caption: The Analytical Workflow for Sample Analysis.

Comparative Performance Data
The following tables summarize the key performance characteristics of the analytical method

as determined by the three participating laboratories.

Table 1: Linearity and Range
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Laboratory Linear Range (ng/mL) Correlation Coefficient (r²)

Lab A 1 - 1000 0.9985

Lab B 1 - 1000 0.9991

Lab C 1 - 1000 0.9989

The data demonstrates excellent linearity across the specified range in all three laboratories,

with correlation coefficients exceeding the typical acceptance criterion of >0.99.

Table 2: Accuracy and Precision

Laboratory QC Level
Nominal
Conc.
(ng/mL)

Measured
Conc.
(Mean ± SD,
n=6)

Accuracy
(%)

Precision
(RSD %)

Lab A Low 5 4.9 ± 0.3 98.0 6.1

Medium 50 51.2 ± 2.1 102.4 4.1

High 500 495.5 ± 15.4 99.1 3.1

Lab B Low 5 5.2 ± 0.4 104.0 7.7

Medium 50 48.9 ± 1.9 97.8 3.9

High 500 505.1 ± 18.2 101.0 3.6

Lab C Low 5 5.1 ± 0.3 102.0 5.9

Medium 50 50.8 ± 2.5 101.6 4.9

High 500 490.3 ± 20.1 98.1 4.1

The results for accuracy and precision fall within the generally accepted limits for bioanalytical

methods (typically ±15% for accuracy and ≤15% for precision). This indicates that the method

is both accurate and precise in all participating laboratories.

Table 3: Sensitivity (LOD and LOQ)
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Laboratory LOD (ng/mL) LOQ (ng/mL)

Lab A 0.3 1.0

Lab B 0.4 1.0

Lab C 0.3 1.0

The sensitivity of the method was found to be consistent across the laboratories, with a limit of

quantitation of 1.0 ng/mL, which is suitable for the intended application.

The comparison of these key validation parameters across the laboratories is visualized below:
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Linearity (r²)

Accuracy (Mean %)

Precision (Mean RSD %)

LOQ (ng/mL)

Lab A: 0.9985

Lab B: 0.9991

Lab C: 0.9989

Lab A: 99.8%

Lab B: 100.9%

Lab C: 100.6%

Lab A: 4.4%

Lab B: 5.1%

Lab C: 5.0%

Lab A: 1.0

Lab B: 1.0

Lab C: 1.0
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Caption: Comparison of Key Validation Parameters Across Laboratories.
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Discussion and Conclusion
The inter-laboratory validation study successfully demonstrated that the HPLC-MS method for

the quantification of (4-Ethyloctyl)(methyl)amine is robust, reliable, and reproducible. The

data generated by the three independent laboratories showed a high degree of consistency

and met all predefined acceptance criteria based on international guidelines[5][6].

Minor variations in accuracy and precision between laboratories are expected in any inter-

laboratory study and can be attributed to subtle differences in equipment, environmental

conditions, and analyst technique. However, all results were well within acceptable ranges,

confirming the method's ruggedness.

In conclusion, the validated HPLC-MS method is deemed suitable for its intended purpose of

accurately and precisely measuring (4-Ethyloctyl)(methyl)amine in the specified matrix. This

guide provides the necessary experimental data and procedural details to support the adoption

of this method in a regulated laboratory setting.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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